molecular formula C15H15F2N3O2S B2587533 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798514-15-4

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2587533
CAS No.: 1798514-15-4
M. Wt: 339.36
InChI Key: MNAIAVPXELUFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the nitrogen atom in the ring .

Scientific Research Applications

Synthetic Applications

  • Base-Free Transfer Hydrogenation of Ketones : A study presented the synthesis of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts, including derivatives similar to 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide. These compounds were used in the base-free transfer hydrogenation of various ketones, showcasing their potential as versatile catalysts in organic synthesis under mild conditions without the need for dried, degassed substrates or basic additives (Ruff et al., 2016).

Biological Activities

  • Antimicrobial Activity : Research involving N-pyridin-3-yl-benzenesulfonamide, a related compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
  • Anticancer Properties : A study on novel indenopyridine derivatives, structurally related to the compound , showed that some synthesized derivatives exhibited potent in vitro anticancer activity against the breast cancer cell line MCF7. This indicates the potential of such compounds in cancer therapy research (Ghorab & Al-Said, 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and the development of synthesis methods for its derivatives .

Properties

IUPAC Name

2,6-difluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-12-4-3-5-13(17)15(12)23(21,22)19-11-7-9-20(10-11)14-6-1-2-8-18-14/h1-6,8,11,19H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIAVPXELUFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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